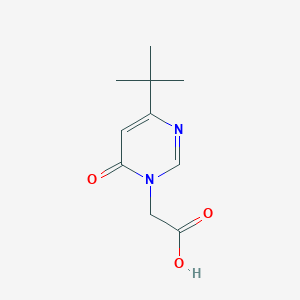

2-(4-(tert-butyl)-6-oxopyrimidin-1(6H)-yl)acetic acid

Overview

Description

2-(4-(tert-butyl)-6-oxopyrimidin-1(6H)-yl)acetic acid (2-TBA) is an organic compound with a unique structure that has been studied for its potential applications in laboratory experiments, as well as its biochemical and physiological effects.

Scientific Research Applications

Synthesis of 2-(4,6-Dimethoxypyrimidin-2-yl) Acetonitrile

This study involved the preparation of tert-butyl 2-cyano-2-(4,6-dimethoxypyrimidin-2-yl) acetate from 2-chloro-4,6-dimethoxypyrimidine and tert-butyl cyanoacetate. The synthesis of 2-(4,6-dimethoxypyrimidin-2-yl) acetonitrile was achieved using tert-butyl 2-cyano-2-(4,6-dimethoxypyrimidin-2-yl) acetate as raw material and para-toluenesulfonic acid as a catalyst through a decarboxylic reaction. The study optimized reaction conditions to achieve a yield above 90%, and the product's structure was confirmed using IR, 1HNMR, and 13CNMR methods (Jin Dong-yuan, 2010).

Facile Synthesis and Detailed Characterization of a New Ferrocenyl Uracil Peptide Nucleic Acid Monomer

This research successfully prepared a new ferrocenyl uracil peptide nucleic acid (PNA) monomer. The synthesis involved a one-pot reaction of the key synthon with benzoyl chloride followed by ethyl bromoacetate. After hydrolysis of the ester, the acid was coupled with a protected PNA backbone. The monomer showed significant hydrogen bonding with 9-ethyladenine and had a reversible oxidation potential, indicating potential analytical usefulness for submicromolar voltammetric detection limits (G. Gasser et al., 2006).

Structure-Activity Studies on Histamine H4 Receptor Ligands

A series of 2-aminopyrimidines was synthesized as ligands for the histamine H4 receptor, starting from a pyrimidine hit identified in a high-throughput screening (HTS) campaign. Optimization of the compound led to the development of potent in vitro anti-inflammatory and antinociceptive agents, highlighting the therapeutic potential of H4R antagonists in pain management (R. Altenbach et al., 2008).

Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters

The study synthesized 4-Chloroindole-3-acetic acid (4-Cl-IAA) and its esters, investigating their biological activities across various bioassays. The compounds demonstrated significant elongation activity toward Avena coleoptiles and induced adventitious root formation in plant cuttings, offering insights into their potential agricultural applications (M. Katayama, 2000).

properties

IUPAC Name |

2-(4-tert-butyl-6-oxopyrimidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-10(2,3)7-4-8(13)12(6-11-7)5-9(14)15/h4,6H,5H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPZYVSBAPZBJOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=O)N(C=N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

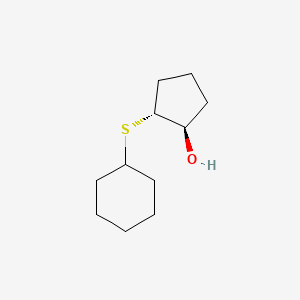

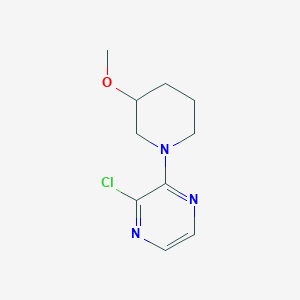

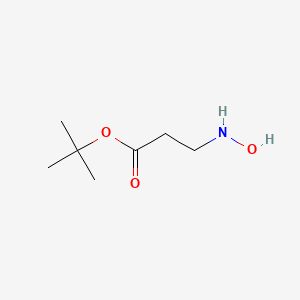

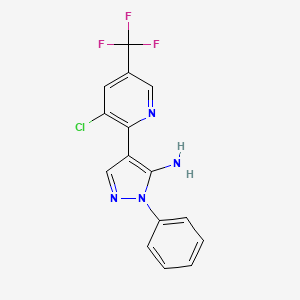

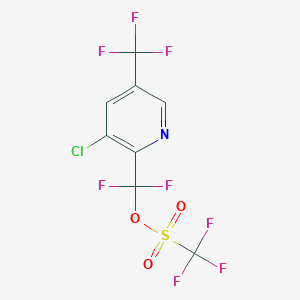

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2R)-2-[(4-chlorophenyl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474221.png)